Chantriolide A
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Overview
Description
Chantriolide A is a natural product found in Tacca plantaginea and Tacca chantrieri with data available.
Scientific Research Applications
Chantriolide A: Structural Analysis and Origin
Chantriolide A, a withanolide glucoside, was first identified in the rhizomes of Tacca chantrieri. This discovery was significant as withanolides were predominantly found in the Solanaceae family, making this the first occurrence in the Taccaceae family. The compound's structure was elucidated through extensive spectroscopic studies and acid hydrolysis (Yokosuka, Mimaki, & Sashida, 2003).
Chantriolide A in Hepatoprotective Research
Recent research has explored the hepatoprotective effects of withanolides, including chantriolide A, isolated from Tacca chantrieri. These compounds showed significant enhancement of cell viability in tert-butyl hydroperoxide-injured hepatocytes, indicating their potential in liver protection (Yang et al., 2022).
Chantriolide A and Inflammatory Response
Chantriolide A, along with other steroidal glucosides from Tacca chantrieri, demonstrated inhibitory effects on nitric oxide production in microglial cells. This indicates potential anti-inflammatory applications (Yen et al., 2016).
Additional Research
Further research into chantriolide A includes its isolation from Tacca plantaginea, contributing to the understanding of withanolide distribution across different plant species (Liu et al., 2006).
properties
Product Name |
Chantriolide A |
---|---|
Molecular Formula |
C38H52O16 |
Molecular Weight |
764.8 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,7S,9S,10R,11S,12S,14S,15S,16R,19S)-10-acetyloxy-5-hydroxy-11,15-dimethyl-16-[(1S)-1-[(2R)-4-methyl-6-oxo-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-2-yl]ethyl]-17-oxo-3,8-dioxahexacyclo[10.7.0.02,4.05,11.07,9.015,19]nonadecan-14-yl] acetate |
InChI |
InChI=1S/C38H52O16/c1-13-7-21(52-34(46)17(13)12-48-35-29(45)28(44)27(43)23(11-39)53-35)14(2)26-20(42)8-18-25-19(9-24(36(18,26)5)49-15(3)40)37(6)32(50-16(4)41)30-22(51-30)10-38(37,47)33-31(25)54-33/h14,18-19,21-33,35,39,43-45,47H,7-12H2,1-6H3/t14-,18+,19+,21-,22+,23-,24+,25+,26+,27-,28+,29-,30+,31+,32+,33+,35-,36-,37+,38+/m1/s1 |
InChI Key |
USPJZXFXCUYTIH-OILQBTDASA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2C(=O)C[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4([C@H]([C@@H]7[C@H](C6)O7)OC(=O)C)C)O)OC(=O)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2C(=O)CC3C2(C(CC4C3C5C(O5)C6(C4(C(C7C(C6)O7)OC(=O)C)C)O)OC(=O)C)C)COC8C(C(C(C(O8)CO)O)O)O |
synonyms |
(22R)1alpha,12alpha-diacetoxy-2alpha,3alpha; 6alpha,7alpha-diepoxy-27-((beta-d-glucopyranosyl)oxy)-5alpha-hydroxy-16-oxowith-24-enolide chantriolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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